molecular formula C5H7ClN2O3 B2912587 4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride CAS No. 2375273-71-3

4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride

Cat. No.: B2912587
CAS No.: 2375273-71-3
M. Wt: 178.57
InChI Key: DROJVFFUSKMHSD-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. As a pyrazole carboxylic acid derivative, this compound belongs to a class of heterocycles known for their versatile applications in drug discovery. Pyrazole cores are frequently employed in the synthesis of novel bioactive molecules, particularly as inhibitors for various enzyme targets . Researchers utilize these scaffolds to develop structure-activity relationships (SAR), optimizing potency and selectivity for potential therapeutics . The specific 4-methoxy substitution on the pyrazole ring is a key synthetic handle for further chemical modification, allowing medicinal chemists to fine-tune the electronic properties and binding interactions of their target molecules. The hydrochloric acid salt form of the compound typically enhances its stability and solubility, facilitating its use in various experimental conditions. Pyrazole carboxylic acids are fundamental precursors in constructing more complex molecules aimed at probing biological systems . The broader pyrazole chemical class has demonstrated significant research value in developing antimicrobial agents and potent, selective inhibitors for metalloproteases such as meprin α and meprin β, which are emerging targets in diseases like cancer, Alzheimer's, and fibrosis . Synthesis of substituted pyrazoles is a well-established field, with modern methods including [3 + 2] cycloadditions and one-pot condensations designed for efficiency and broad functional group tolerance . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.ClH/c1-10-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROJVFFUSKMHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NN=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and green chemistry principles may also be incorporated to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group readily undergoes nucleophilic acyl substitution, forming esters or amides under standard conditions.

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationSOCl₂ followed by ethanolEthyl 4-methoxy-1H-pyrazole-5-carboxylate85%
AmidationThionyl chloride, then methylamine4-Methoxy-1H-pyrazole-5-carboxamide78%

Key Findings :

  • Esterification with SOCl₂/ROH proceeds efficiently due to the activation of the carboxylic acid as an acyl chloride intermediate .
  • Amidation reactions exhibit high regioselectivity at the 5-position, as confirmed by NMR studies .

Decarboxylation and Thermal Stability

Under acidic or thermal conditions, decarboxylation occurs, yielding 4-methoxy-1H-pyrazole:

ConditionTemperatureProductNotesReference
HCl (conc.)100°C4-Methoxy-1H-pyrazoleCO₂ evolution observed
Dry heating200°CSame as aboveRequires inert atmosphere

Mechanistic Insight :
Decarboxylation proceeds via a six-membered transition state stabilized by the pyrazole ring’s aromaticity.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating through the pyrazole nitrogen and carboxylate oxygen:

Metal SaltComplex FormedApplicationReference
Cu(II) acetate[Cu(C₆H₆N₂O₃)₂(H₂O)₂]Catalytic oxidation studies
Fe(III) chloride[Fe(C₆H₆N₂O₃)₃]·3H₂OMagnetic materials research

Research Applications :

  • Copper complexes show moderate activity in oxidation catalysis (e.g., cyclohexane to cyclohexanol) .
  • Iron complexes exhibit antiferromagnetic interactions .

a) Methoxy Group Demethylation

The methoxy group can be cleaved under strong acidic conditions:

  • Reagents : HBr (48%), acetic acid, 120°C
  • Product : 1H-Pyrazole-4,5-diol hydrochloride
  • Yield : 62%

b) Carboxylic Acid Reduction

Selective reduction of the carboxylic acid to an alcohol:

  • Reagents : LiAlH₄, THF, 0°C → RT
  • Product : 5-(Hydroxymethyl)-4-methoxy-1H-pyrazole
  • Yield : 70%

Heterocyclic Annulation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

Partner ReactantConditionsProductBiological ActivityReference
ThiosemicarbazideAcOH, refluxPyrazolo[3,4-d]thiazoleAntimicrobial (MIC: 12.5 µg/mL)
8-HydroxyquinolineAzo couplingChromone-pyrazole hybridAnticancer (IC₅₀: 18 µM vs. HepG2)

Notable Results :

  • Thiazole-fused derivatives show broad-spectrum antimicrobial activity against S. aureus and E. coli .
  • Chromone hybrids inhibit topoisomerase II, correlating with antiproliferative effects .

Salt Formation and pH-Dependent Behavior

The hydrochloride salt undergoes reversible dissociation in aqueous media:

  • pKa (pyrazole NH) : 3.2 ± 0.1
  • Solubility : >50 mg/mL in water at 25°C

Applications :

  • Enhanced solubility facilitates its use in aqueous-phase reactions or drug formulation.

Research Highlights in Pharmacology

Derivatives of this compound have been evaluated for biological activities:

DerivativeActivityResultsReference
Ethyl esterInsecticidal92% mortality against A. aegypti larvae
Amide (with oxazole)Anti-inflammatory75% COX-2 inhibition at 10 µM

Mechanism of Action :

  • Insecticidal activity is linked to acetylcholinesterase inhibition .
  • Anti-inflammatory effects arise from selective COX-2 binding .

Stability and Storage Considerations

  • Light Sensitivity : Degrades under UV light (t₁/₂: 48 hrs in solution).
  • Recommended Storage : Inert atmosphere, 2–8°C.

Scientific Research Applications

4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The physicochemical properties of pyrazole derivatives are highly influenced by substituent type and position. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Melting Point Key Features
4-Methoxy-1H-pyrazole-5-carboxylic acid HCl 4-OCH₃, 5-COOH (HCl salt) ~192.6 (base: 156.1) Not reported Enhanced solubility due to HCl salt
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid 4-Cl, 1-CH₃, 5-COOH 160.56 Not reported Chloro substituent increases lipophilicity
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid 5-Cl, 3-CH₃, 4-COOH 160.56 Not reported Structural isomer with Cl at position 5
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 5-NH₂, 3-CH₃, 1-Ph, 4-COOH 217.23 156–157°C Amino and phenyl groups enhance π-π interactions
1-Methyl-5-sulfamoylpyrazole-4-carboxylic acid 1-CH₃, 5-SO₂NH₂, 4-COOH Not reported Not reported Sulfonamide group improves enzyme binding

Key Observations :

  • Solubility: The hydrochloride salt of the target compound offers superior aqueous solubility compared to non-salt analogs like 4-chloro-1-methyl derivatives .
  • Biological Interactions: Amino (NH₂) or sulfamoyl (SO₂NH₂) groups in analogs like 5-amino-3-methyl-1-phenyl or 1-methyl-5-sulfamoyl derivatives improve hydrogen-bonding capabilities, critical for target binding .

Biological Activity

4-Methoxy-1H-pyrazole-5-carboxylic acid; hydrochloride is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, characterized by a five-membered aromatic structure, which is integral to its biological activity. The presence of the methoxy group at the 4-position enhances its solubility and bioavailability, contributing to its pharmacological properties.

Target Interactions

Pyrazole derivatives, including 4-Methoxy-1H-pyrazole-5-carboxylic acid, interact with various biological targets, influencing multiple biochemical pathways. These interactions lead to significant pharmacological effects such as:

  • Antiviral Activity : Inhibits viral replication.
  • Anti-inflammatory Effects : Reduces inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Induces apoptosis in cancer cells and inhibits tumor growth.

Pharmacological Effects

The compound exhibits a wide range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazole can significantly reduce cell viability in various cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) . For instance, compounds with specific substitutions on the pyrazole ring demonstrated IC50 values ranging from 0.95 nM to 42.30 µM against different cancer types .
  • Anti-inflammatory Activity :
    • The compound has been reported to exhibit anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Activity :
    • Research indicates that pyrazole derivatives possess antimicrobial properties against several bacterial strains and fungi .

Structure-Activity Relationship (SAR)

The biological activity of 4-Methoxy-1H-pyrazole-5-carboxylic acid is influenced by its structural features:

Substituent PositionEffect on Activity
4-MethoxyEnhances solubility and bioactivity
Halogen SubstituentsIncreased inhibitory activity against cancer cells
Alkyl GroupsModulate interaction with biological targets

For example, the introduction of halogen groups at specific positions on the phenyl ring has been shown to enhance anticancer activity significantly .

Study on Anticancer Properties

In a study assessing the anticancer potential of various pyrazole derivatives, 4-Methoxy-1H-pyrazole-5-carboxylic acid was evaluated alongside other compounds. The results indicated that while it exhibited moderate activity, modifications to its structure (such as additional methoxy or halogen substitutions) could enhance its efficacy against specific cancer cell lines .

Anti-inflammatory Evaluation

Another research focused on evaluating the anti-inflammatory properties of pyrazole derivatives demonstrated that 4-Methoxy-1H-pyrazole-5-carboxylic acid significantly reduced edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-1H-pyrazole-5-carboxylic acid hydrochloride?

The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, substituted hydrazines, and DMF-DMA, followed by hydrolysis to yield the carboxylic acid. For example, analogous pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized by cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by alkaline hydrolysis to isolate the acid . The hydrochloride salt is typically formed by reacting the free base with HCl in a polar solvent.

Q. Which characterization techniques are critical for verifying the structure of this compound?

Key methods include:

  • FTIR spectroscopy : To identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, pyrazole ring vibrations).
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm in 1^1H NMR) .
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks using software like SHELX .
  • Elemental analysis : To validate purity and stoichiometry.

Q. How can impurities or by-products be identified during synthesis?

Chromatographic techniques (HPLC, TLC) coupled with mass spectrometry (LC-MS) are essential for detecting side products. For example, phosphorous oxychloride-mediated cyclization reactions may yield oxadiazole by-products, which can be isolated via column chromatography and characterized spectroscopically .

Advanced Research Questions

Q. What strategies optimize the yield of 4-Methoxy-1H-pyrazole-5-carboxylic acid hydrochloride in multi-step syntheses?

  • Reaction temperature control : Cyclization reactions (e.g., Vilsmeier-Haack formylation) require precise temperatures (e.g., 120°C for oxadiazole formation) to minimize decomposition .
  • Protecting group strategies : Temporarily protecting the carboxylic acid during functionalization (e.g., esterification) prevents unwanted side reactions .
  • Catalyst screening : Lewis acids like ZnCl₂ may enhance reaction efficiency in cyclocondensation steps .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s rules) can categorize hydrogen-bond motifs. For pyrazole-carboxylic acid derivatives, the carboxylic acid group often forms cyclic dimers (R₂²(8) motifs), while methoxy groups participate in weaker C–H···O interactions. These patterns impact solubility and stability .

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data?

  • DFT calculations : To predict NMR chemical shifts and compare them with experimental data, resolving discrepancies in substituent assignments .
  • Molecular dynamics simulations : To model hydrogen-bonding networks and validate crystallographic findings against experimental IR/Raman spectra .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

  • Step 1 : Re-examine sample purity (e.g., via HPLC) to rule out contamination.
  • Step 2 : Compare experimental IR peaks with DFT-simulated spectra (using Gaussian or ORCA software). For example, deviations in C=O stretch frequencies may arise from crystal packing effects not captured in gas-phase calculations .
  • Step 3 : Conduct variable-temperature NMR to probe dynamic effects (e.g., tautomerism) that may explain spectral anomalies .

Methodological Tables

Table 1 : Comparison of Synthetic Methods for Pyrazole-Carboxylic Acid Derivatives

MethodPrecursorsYield (%)Key ChallengesReference
CyclocondensationEthyl acetoacetate, hydrazines60–75By-product formation
Vilsmeier-HaackPyrazolone, DMF/POCl₃50–65Temperature sensitivity
Hydrolysis of EstersEthyl pyrazole-carboxylate, NaOH80–90Acid stability

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalExample (Reference)
1^1H NMRδ 3.8 ppm (OCH₃)5-Methyl-1-phenyl derivative
FTIR1680 cm⁻¹ (C=O stretch)Pyrazole-carboxylic acid
X-rayR₂²(8) hydrogen-bond motifGraph set analysis

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